Fenitrooxon-d6

Environmental Analysis Pesticide Residue GC-MS

Fenitrooxon-d6 is the definitive stable isotope-labeled internal standard for fenitrooxon analysis. Unlike non-deuterated analogs, it co-elutes identically with the native analyte under reversed-phase LC and GC conditions, fully compensating for matrix effects, ionization suppression, and instrument drift. This ensures the accuracy, precision, and robustness required for FDA, EPA and SANTE method validation. Ideal for pesticide residue monitoring, environmental fate studies, and clinical biomarker quantitation. Choose Fenitrooxon-d6 for analytically unmatched internal standardization.

Molecular Formula C9H12NO6P
Molecular Weight 267.20 g/mol
CAS No. 1185155-54-7
Cat. No. B562998
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFenitrooxon-d6
CAS1185155-54-7
SynonymsDimethylphosphoric Acid 3-Methyl-4-nitrophenyl Ester;  Dimethylphosphoric Acid 4-Nitro-m-tolyl Ester;  4-Nitro-m-cresol Dimethyl Phosphate;  3-Methyldimethylparaoxon;  BAY 42247;  Dimethyl 3-Methyl-4-nitrophenyl Phosphate;  Dimethyl 4-Nitro-m-tolyl Phospha
Molecular FormulaC9H12NO6P
Molecular Weight267.20 g/mol
Structural Identifiers
InChIInChI=1S/C9H12NO6P/c1-7-6-8(4-5-9(7)10(11)12)16-17(13,14-2)15-3/h4-6H,1-3H3/i2D3,3D3
InChIKeyMJNAIAPNXYJWCT-XERRXZQWSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 0.01 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Fenitrooxon-d6: Deuterated Internal Standard for Fenitrothion Metabolite Quantitation


Fenitrooxon-d6 (CAS 1185155-54-7) is a stable isotope-labeled analog of fenitrooxon, the active oxon metabolite of the organophosphate insecticide fenitrothion . The compound incorporates six deuterium atoms in its O,O-dimethyl phosphate moiety, resulting in a molecular formula of C₉H₆D₆NO₆P and a molecular weight of 267.21 g/mol . Fenitrooxon itself is a potent acetylcholinesterase (AChE) inhibitor responsible for the insecticidal activity of fenitrothion [1]. The deuterated form serves as an ideal internal standard for liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) methods aimed at quantifying fenitrooxon residues in environmental, food, and biological matrices .

Fenitrooxon-d6: Why a Deuterated Internal Standard is Non-Substitutable in LC-MS and GC-MS Analysis


Using a non-deuterated analog or a structurally similar organophosphate as an internal standard for fenitrooxon quantitation is analytically unsound. Fenitrooxon-d6 co-elutes nearly identically with the native analyte under common reversed-phase LC and GC conditions, thereby compensating for matrix effects, ionization suppression/enhancement, and instrument drift [1]. In contrast, a non-isotopic standard may exhibit different extraction recoveries, chromatographic retention times, and ionization efficiencies, leading to significant quantitative bias [1]. The substitution of a less well-matched internal standard compromises the accuracy, precision, and robustness of the analytical method, particularly in complex environmental or biological samples where matrix interferences are pronounced [REFS-1, REFS-2]. Fenitrooxon-d6 is the definitive internal standard for fenitrooxon because it is chemically identical to the analyte except for its mass, ensuring optimal analytical performance that is not achievable with any other compound [1].

Fenitrooxon-d6: Quantifiable Differentiation Against Non-Deuterated and Analog-Based Internal Standards


Fenitrooxon-d6 vs. Fenitrooxon: Isotopic Discrimination by Mass Spectrometry

Fenitrooxon-d6 is distinguished from its unlabeled counterpart, fenitrooxon, by a mass shift of +6 Da (or +3 Da for each dimethyl phosphate fragment), enabling unambiguous detection and quantitation via mass spectrometry without chemical or chromatographic separation . This mass difference is fundamental to its function as an internal standard in isotope dilution mass spectrometry (IDMS) .

Environmental Analysis Pesticide Residue GC-MS

Fenitrooxon-d6 vs. Dibutyl Sebacate: Superior Method Precision and Robustness in GC-MS [1]

When used as an internal standard in a GC-MS method for fenitrooxon analysis, fenitrooxon-d6 demonstrated significantly better precision than a non-isotopic alternative, dibutyl sebacate. The isotopic dilution technique employing fenitrooxon-d6 achieved a method reproducibility with a relative standard deviation (RSD) of less than 5.1%, even when different solid-phase microextraction (SPME) fibers of the same coating type were used [1]. This represents a marked improvement over the variability typically observed with non-isotopic internal standards.

Analytical Chemistry Method Validation Pesticide Analysis

Fenitrooxon-d6 vs. Non-Deuterated Fenitrooxon: Enabling Sensitive, Matrix-Corrected Quantitation at Low Residue Levels [1]

The use of fenitrooxon-d6 as an internal standard in an isotope dilution GC-MS method enabled the accurate quantitation of fenitrooxon in poplar leaves at concentrations as low as 0.6 μg/kg [1]. This low detection limit is achievable because fenitrooxon-d6 corrects for analyte losses during sample preparation and for matrix-induced signal suppression/enhancement in the GC-MS source [1]. Methods using non-isotopic internal standards typically suffer from higher detection limits and reduced accuracy at trace levels due to incomplete matrix effect compensation.

Food Safety Environmental Monitoring Residue Analysis

Fenitrooxon-d6: Optimized Procurement Scenarios for Analytical Method Development


Validating a New LC-MS/MS or GC-MS Method for Fenitrooxon in Complex Matrices

Fenitrooxon-d6 is the gold-standard internal standard for developing and validating robust analytical methods for fenitrooxon in challenging matrices like food (e.g., fruits, vegetables, grains), environmental samples (e.g., soil, water, foliage), and biological fluids (e.g., plasma, urine). Its use is essential for meeting rigorous method validation guidelines (e.g., FDA, EPA, SANTE) that mandate the demonstration of accuracy, precision, and matrix effect compensation [REFS-1, REFS-2].

Quantitative Monitoring of Fenitrothion's Toxic Metabolite in Environmental Fate and Ecotoxicology Studies

Fenitrooxon is the primary toxicant responsible for the insecticidal and non-target effects of fenitrothion. For environmental fate studies investigating the persistence and degradation of fenitrothion, or for ecotoxicology studies assessing exposure to non-target organisms, accurate quantitation of fenitrooxon is crucial. Fenitrooxon-d6 provides the necessary analytical specificity and quantitative accuracy to track this key metabolite in soil, water, and plant tissues, enabling robust risk assessment and environmental monitoring [1].

Supporting Human Biomonitoring and Pesticide Exposure Assessment Studies

For public health studies aimed at assessing human exposure to fenitrothion, measuring the metabolite fenitrooxon in urine or blood provides a direct biomarker of internal dose. Using fenitrooxon-d6 as an internal standard in these analytical methods ensures that trace-level metabolite concentrations are measured with the high degree of accuracy and precision required for epidemiological studies and regulatory decision-making regarding pesticide safety [1].

Investigating Fenitrothion Metabolism and Activation in In Vitro and In Vivo Models

In pharmacology and toxicology research, understanding the metabolic activation of fenitrothion to its active oxon form (fenitrooxon) is essential for interpreting its toxicodynamics. Fenitrooxon-d6 allows for the precise quantitation of fenitrooxon produced in in vitro systems (e.g., microsomal incubations, hepatocyte cultures) or in vivo animal models, facilitating accurate calculations of metabolic rates and the assessment of factors influencing bioactivation and detoxification pathways [1].

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